BenchChemオンラインストアへようこそ!

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate

pharmacopoeial impurity profiling salbutamol quality control regulatory reference standards

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate (CAS 1956308-05-6, free base CAS 18910-68-4) is the sulfate salt of the deshydroxy (3-dehydroxy) analog of salbutamol (albuterol). It is officially designated as Salbutamol EP Impurity C, Albuterol USP Related Compound A, and Levalbuterol USP Related Compound B in the major pharmacopoeias.

Molecular Formula C13H23NO6S
Molecular Weight 321.39 g/mol
Cat. No. B13104191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate
Molecular FormulaC13H23NO6S
Molecular Weight321.39 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O
InChIInChI=1S/C13H21NO2.H2O4S/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4)
InChIKeyMGFIPHVUXIWDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol Sulfate: Pharmacopoeial Identity, Key Specifications & Procurement-Ready Reference Standard


4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate (CAS 1956308-05-6, free base CAS 18910-68-4) is the sulfate salt of the deshydroxy (3-dehydroxy) analog of salbutamol (albuterol). It is officially designated as Salbutamol EP Impurity C, Albuterol USP Related Compound A, and Levalbuterol USP Related Compound B in the major pharmacopoeias [1]. The compound is a racemic β-phenylethanolamine that differs from the parent drug by replacement of the 3‑hydroxymethyl group with a methyl substituent, a structural alteration that makes it a critical marker for over‑reduction during salbutamol synthesis [2]. It is supplied as a highly characterized reference standard for use in analytical method development, method validation, and quality control of salbutamol/levalbuterol active pharmaceutical ingredients and finished products [1].

Why 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol Sulfate Cannot Be Replaced by Other Salbutamol Impurity Standards


This compound is not interchangeable with other salbutamol-related impurities because it is the sole compendial reference standard designated as Impurity C (EP) / Related Compound A (USP) for the over‑reduced deshydroxy species [1]. Pharmacopoeial monographs specify this impurity by name, assign a unique relative retention time, and define a mandatory acceptance limit of ≤0.15% in the drug substance [2]. Substituting with another impurity standard—even one of similar structure, such as Impurity B (deshydroxymethyl) or Impurity D (aldehyde)—would fail system suitability requirements for resolution, compromise traceability of the analytical method, and render quality control data non‑compliant with regulatory submissions (ANDA, NDA) [1][2].

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol Sulfate: Quantitative Differentiation vs. Closest Salbutamol Impurity Comparators


Official Pharmacopoeial Designation as the Sole Reference Standard for the Deshydroxy (Over‑Reduced) Salbutamol Impurity

Unlike Impurity B (deshydroxymethyl) or Impurity D (aldehyde), only Impurity C is the explicitly named and structurally defined reference standard for the 3‑dehydroxy (over‑reduced) salbutamol species in the European Pharmacopoeia, British Pharmacopoeia, and United States Pharmacopeia [1]. The BP 2025 monograph assigns a relative retention time of approximately 2.3 (salbutamol = 1.0) and a quantitative limit of ≤0.15% exclusively for Impurity C, while Impurity F (dimer ether) has a limit of ≤0.3% and Impurity J (ketone) a relative retention time of ~0.92 [2]. This distinctive identity means no other impurity standard can substitute for Impurity C in regulatory release testing.

pharmacopoeial impurity profiling salbutamol quality control regulatory reference standards

Chromatographic Resolution Requirement Ensuring Reliable Quantification vs. Other Impurities

The British Pharmacopoeia 2025 monograph for Salbutamol Nebuliser Solution mandates that the chromatographic resolution between the salbutamol peak and the Impurity C peak be at least 1.5 [1]. For comparison, the BP 2025 Salbutamol Sulfate monograph sets a minimum resolution of 1.5 between Impurity F and Impurity O, and a peak‑to‑valley ratio of ≥2.0 for Impurity J and Impurity N isomers, but does not impose the same resolution requirement for Impurity C in the sulfate API method [2]. The explicit system suitability criterion for Impurity C in the nebuliser solution method ensures that this impurity can be accurately integrated and quantified even at low levels, providing superior analytical reliability in finished‑product testing.

HPLC method validation system suitability testing impurity resolution

Validated Solution Stability Across Acidic, Neutral, and Alkaline Conditions vs. EP Impurity D and F

A stability study conducted under EP 11.0 chromatographic conditions demonstrated that Salbutamol EP Impurity C maintains consistent main‑peak area over 24 hours in acidic, neutral, and alkaline solutions, with relative standard deviation (RSD) below 2.0% at all time points (0, 3, 6, 12, 24 h) [1]. Impurities D and F were evaluated in the same study and showed comparable stability (RSD <2.0%), confirming that Impurity C is not inferior to these structurally related impurities [1]. This documented stability supports the use of Impurity C as a reliable reference standard for extended analytical sequences without concern for in‑vial degradation.

reference standard stability solution stability study impurity quality control

ISO 17034 / ISO/IEC 17025 Certified Reference Material Status

The compound is available as a Pharmaceutical Secondary Standard / Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification ensures metrological traceability to the USP primary standard and provides a certificate of analysis with documented purity, identity, and homogeneity parameters . By contrast, many commercially available salbutamol impurity standards are supplied as 'research grade' materials without formal ISO accreditation or pharmacopoeial traceability, introducing uncertainty into quantitative impurity determinations .

certified reference material ISO 17034 accreditation pharmaceutical secondary standard

Tightened Pharmacopoeial Acceptance Limit vs. Impurity F

The British Pharmacopoeia 2025 sets the maximum permitted level for Impurity C at 0.15%, which is half the limit imposed for Impurity F (dimer ether; ≤0.3%) [1]. Additionally, Impurity C is subject to the same 0.15% limit as Impurity O, whereas unspecified impurities are limited to only 0.10% and the total impurity threshold is 1.0% [1]. This intermediate specification limit reflects the balance between toxicological concern and synthetic feasibility, and it underscores the importance of using the certified Impurity C reference standard to achieve accurate quantitation at low levels.

impurity specification limit salbutamol sulfate quality control British Pharmacopoeia limits

High-Impact Application Scenarios for 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol Sulfate in Pharmaceutical Quality Control


Regulatory Release Testing of Salbutamol Sulfate API and Finished Products

The compound is a mandatory reference standard for the 'Related Substances' test specified in the EP, BP, and USP monographs for salbutamol sulfate and its inhalation formulations [1]. It is used to identify and quantify the deshydroxy impurity at the ≤0.15% limit, ensuring batch compliance before market release [2].

ANDA / NDA Submission Method Validation

During analytical method validation for Abbreviated New Drug Applications or New Drug Applications, this CRM provides the metrological traceability and certified purity required to demonstrate method accuracy, precision, and specificity for Impurity C, supporting successful regulatory review [1].

Stability‑Indicating Method Development for Salbutamol Inhalation Products

The defined chromatographic resolution (Rs ≥1.5 between salbutamol and Impurity C) makes this reference standard essential for developing stability‑indicating HPLC methods, ensuring that the deshydroxy degradation marker is adequately separated from the API under forced‑degradation conditions [2].

Quality Control of Levalbuterol (R‑Albuterol) Drug Substance

As Levalbuterol USP Related Compound B, this reference standard is used in the chiral purity assessment of levalbuterol hydrochloride, ensuring that the deshydroxy impurity level is controlled within pharmacopoeial limits in the single‑enantiomer product [1].

Quote Request

Request a Quote for 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.